N-(3-chloro-4-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicine.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood. However, it has been suggested that it exerts its anti-tumor activity by inhibiting the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It also induces apoptosis by activating the caspase cascade. Additionally, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Its potential neuroprotective effects may be attributed to its ability to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are hallmarks of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-4-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. Additionally, its anti-inflammatory and neuroprotective effects make it a potential therapeutic agent for various inflammatory and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its clinical application.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, more studies are needed to determine its potential toxicity and safety profile. Furthermore, it may be worthwhile to explore its potential use in combination with other therapeutic agents to enhance its efficacy and reduce toxicity. Finally, clinical trials are needed to evaluate its efficacy and safety in humans.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in various scientific research fields, such as cancer treatment, inflammation, and neurodegenerative diseases. It has been found to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4S/c1-8-3-4-9(7-10(8)13)14-12(18)15-11-5-6-17(2)16-11/h3-7H,1-2H3,(H2,14,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDJFIRBAIHCMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=NN(C=C2)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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